Glyurallin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

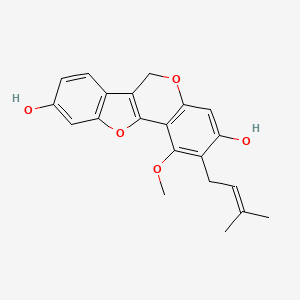

Glyurallin A is a naturally occurring compound isolated from the roots of Glycyrrhiza uralensis, commonly known as licorice. It belongs to the class of pterocarpans, which are a type of isoflavonoid. This compound has garnered significant attention due to its potent biological activities, particularly its antigenotoxic effects against carcinogenic compounds such as N-methyl-N-nitrosourea .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Glyurallin A involves several steps, starting from the extraction of Glycyrrhiza uralensis roots. The powdered ethanolic extract of the root is sequentially suspended in solvents like n-hexane, carbon tetrachloride, dichloromethane, ethyl acetate, and ethanol. Each solvent-soluble fraction is then assayed for antimutagenic activity. The dichloromethane soluble fraction, exhibiting the highest antimutagenicity, is further purified using silica gel chromatography and high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely follows similar extraction and purification processes as described above. The scalability of these methods would depend on the availability of raw materials and the efficiency of the purification techniques.

Análisis De Reacciones Químicas

Types of Reactions: Glyurallin A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, affecting its biological activity.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities.

Aplicaciones Científicas De Investigación

Glyurallin A has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the reactivity of pterocarpans and their derivatives.

Biology: this compound’s antigenotoxic properties make it a valuable tool in studying DNA damage and repair mechanisms.

Industry: this compound is investigated for its potential use in developing natural preservatives and antioxidants.

Mecanismo De Acción

Glyurallin A exerts its effects primarily through the inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. By inhibiting this enzyme, this compound can help regulate blood sugar levels, making it a potential candidate for anti-diabetic therapies . Additionally, its antigenotoxic effects are attributed to its ability to scavenge free radicals and inhibit DNA damage induced by carcinogenic compounds .

Comparación Con Compuestos Similares

- Glyasperin B

- Licoricidin

- 1-Methoxyphaseollin

- Licoisoflavone B

Comparison: Glyurallin A is unique among these compounds due to its potent antigenotoxic effects and its ability to inhibit α-glucosidase at very low concentrations (IC50 = 0.3 μM) . While other similar compounds also exhibit biological activities, this compound’s dual role in cancer chemoprevention and anti-diabetic therapy sets it apart.

Propiedades

IUPAC Name |

1-methoxy-2-(3-methylbut-2-enyl)-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-11(2)4-6-14-16(23)9-18-19(20(14)24-3)21-15(10-25-18)13-7-5-12(22)8-17(13)26-21/h4-5,7-9,22-23H,6,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEAIWNGAMDGGNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OCC3=C2OC4=C3C=CC(=C4)O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199331-36-7, 213130-81-5 |

Source

|

| Record name | Glyurallin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199331367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYURALLIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X25VV8RRP9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glyurallin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031993 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.